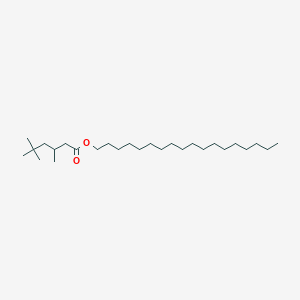
Potassium hydrogen-5-amino-4-hydroxybenzene-1,3-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium hydrogen-5-amino-4-hydroxybenzene-1,3-disulphonate is a chemical compound with the molecular formula C6H7NO7S2. This compound is a potassium salt of 5-amino-4-hydroxybenzene-1,3-disulfonic acid and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the sulfonation of 5-amino-4-hydroxybenzene. This involves treating the starting material with sulfuric acid under controlled conditions to introduce the sulfonic acid groups. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar sulfonation techniques. The process involves the use of large reactors and continuous flow systems to handle the high volumes of reactants and products. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium hydrogen-5-amino-4-hydroxybenzene-1,3-disulphonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Potassium hydrogen-5-amino-4-hydroxybenzene-1,3-disulphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is utilized in biological studies to investigate cellular processes and enzyme activities.
Industry: The compound is used in various industrial processes, such as dye manufacturing and water treatment.
Wirkmechanismus
Potassium hydrogen-5-amino-4-hydroxybenzene-1,3-disulphonate is similar to other sulfonic acid derivatives, such as potassium hydrogen sulfate and sodium hydrogen sulfite. it is unique in its specific structure and properties, which make it suitable for certain applications that other compounds may not be able to fulfill.
Vergleich Mit ähnlichen Verbindungen
Potassium hydrogen sulfate
Sodium hydrogen sulfite
Potassium hydrogen tartrate
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
CAS-Nummer |
83763-34-2 |
|---|---|
Molekularformel |
C6H6KNO7S2 |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
potassium;3-amino-2-hydroxy-5-sulfobenzenesulfonate |
InChI |
InChI=1S/C6H7NO7S2.K/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;/h1-2,8H,7H2,(H,9,10,11)(H,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
CBOKDZSOCSSLKA-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=C(C(=C1N)O)S(=O)(=O)[O-])S(=O)(=O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide](/img/structure/B15180701.png)










